8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Organic Synthesis Process Chemistry Intermediate Optimization

Process chemists often face regiochemical mismatches when sourcing benzoxazinone intermediates for Olodaterol synthesis. 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-09-1) is the exact 6-benzyloxy-8-acetyl regioisomer required by the patent route. - Documented 64% cyclization yield from 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. - Supplied with COA (NMR, HPLC, GC) for direct use in quality control method validation. - Available in stock from multiple global warehouses, ensuring rapid delivery to R&D and GMP facilities.

Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
CAS No. 869478-09-1
Cat. No. B057953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS869478-09-1
Synonyms8-Acetyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one; 
Molecular FormulaC17H15NO4
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
InChIInChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
InChIKeyURTYAHMRXXVHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-09-1): Technical Baseline and Procurement-Relevant Identity


8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 869478-09-1) is a 6‑benzyloxy‑8‑acetyl‑substituted 2H‑benzo[b][1,4]oxazin‑3(4H)‑one derivative with a molecular formula of C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol [1]. This compound is a crystalline beige solid (predicted melting point not widely reported) with a predicted pKa of 11.84 ± 0.20, a predicted boiling point of 517.2 ± 50.0 °C, and a predicted density of 1.259 ± 0.06 g/cm³ . It is soluble in chloroform, dichloromethane, and methanol . The compound is a key, validated intermediate in the industrial synthesis of Olodaterol (O262000), a long‑acting inhaled β₂‑adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD) .

Why 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Replaced by Generic Benzoxazinone Analogs


Benzoxazinone scaffolds are structurally diverse, and subtle differences in substitution pattern, regiochemistry, and synthetic accessibility profoundly impact both synthetic utility and biological relevance. In the case of 8‑acetyl‑6‑(benzyloxy)‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one, the specific 6‑benzyloxy‑8‑acetyl substitution is critical for its role as a direct intermediate in the established, patent‑protected Olodaterol synthesis pathway [1]. Regioisomeric analogs, such as the 5‑benzyloxy derivative (CAS 1035229‑32‑3), while chemically similar, exhibit different synthetic yields (95% vs. 64%) and may not be interchangeable in multi‑step reaction sequences without extensive re‑optimization of reaction conditions . Furthermore, alternative intermediates like 6‑(benzyloxy)‑8‑(2‑chloroacetyl)‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (CAS 869478‑10‑4) introduce a reactive chloroacetyl moiety that alters the downstream reactivity profile and may generate different impurity profiles [2]. Therefore, substituting this compound with a seemingly analogous benzoxazinone without rigorous head‑to‑head validation can lead to altered reaction outcomes, lower yields, and the introduction of uncharacterized impurities in the final pharmaceutical product.

Quantitative Differentiation: 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Closest Analogs


Synthetic Yield Comparison: 6-Benzyloxy vs. 5-Benzyloxy Regioisomer

The synthesis of 8‑acetyl‑6‑(benzyloxy)‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one from 1‑(3‑amino‑5‑(benzyloxy)‑2‑hydroxyphenyl)ethanone and monochloroacetyl chloride proceeds with a reported yield of approximately 64% . In contrast, the regioisomeric 8‑acetyl‑5‑(benzyloxy) analog (CAS 1035229‑32‑3), synthesized from a related precursor, achieves a substantially higher isolated yield of 95% (5.70 g, 19.2 mmol) . This 31% absolute difference in yield directly impacts cost‑of‑goods and scalability, making the 5‑benzyloxy isomer more attractive from a purely synthetic efficiency standpoint. However, the 6‑benzyloxy substitution pattern is a mandatory structural requirement for progression through the patented Olodaterol synthetic route, rendering the 5‑benzyloxy isomer unsuitable as a direct replacement in that specific sequence [1].

Organic Synthesis Process Chemistry Intermediate Optimization

Commercial Purity Specifications: 6-Benzyloxy Target vs. 5-Benzyloxy Analog

The target compound is commercially available with a standard purity specification of 97% (HPLC) from multiple suppliers, and some vendors also offer a 95% purity grade [1]. The regioisomeric 5‑benzyloxy analog is offered at comparable purities, typically 95% or 97% [2]. While the purity specifications are essentially equivalent, the target compound is more frequently characterized as an Olodaterol impurity standard (e.g., Olodaterol Impurity 10 or Impurity 5) and is supplied with detailed characterization data compliant with regulatory guidelines (including COA with NMR, HPLC, and GC data) [3][4]. This documentation is critical for pharmaceutical development and regulatory submissions.

Analytical Chemistry Quality Control Procurement

Functional Group Differentiation: 8-Acetyl vs. 8-Chloroacetyl Analog

8‑Acetyl‑6‑(benzyloxy)‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one contains an acetyl group at the 8‑position, which can be further elaborated via oxidation or reduction. A closely related intermediate, 6‑(benzyloxy)‑8‑(2‑chloroacetyl)‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (CAS 869478‑10‑4), features a chloroacetyl group that is more electrophilic and can undergo nucleophilic substitution reactions not available to the acetyl derivative [1]. The acetyl compound is directly used in Olodaterol synthesis via oxidation to an arylglyoxal hydrate, followed by reductive amination [2]. The chloroacetyl analog, with a molecular weight of 331.75 g/mol (vs. 297.31 g/mol for the target compound), introduces a labile chlorine atom that can lead to different impurity profiles and may require distinct purification protocols [1].

Synthetic Chemistry Reactivity Intermediate Selection

Storage and Handling Requirements: Comparative Stability Profile

Both 6‑benzyloxy and 5‑benzyloxy regioisomers are recommended to be stored under similar conditions: 2‑8 °C in a cool, dry place under an inert atmosphere . The target compound is described as a beige solid with a predicted pKa of 11.84 ± 0.20, indicating it is a very weak acid that should be stable under neutral to mildly basic conditions but may undergo hydrolysis under strongly acidic or alkaline environments . No differential stability data between the two regioisomers could be identified from the available literature. However, the target compound's role as a pharmaceutical intermediate means that commercial suppliers often provide it with detailed storage and handling documentation, including hazard statements (H302, H315, H319) and precautionary codes .

Chemical Stability Storage Conditions Logistics

Validated Application Scenarios for 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one in Research and Industrial Settings


Pharmaceutical Process Development: Optimized Olodaterol Intermediate Synthesis

This compound is a direct intermediate in the patented synthesis of Olodaterol, a long‑acting β₂‑adrenoceptor agonist for COPD therapy [1]. Process chemists utilize this acetyl‑substituted benzoxazinone to perform oxidation to the corresponding arylglyoxal hydrate, followed by reductive amination to install the chiral amino‑alcohol side chain. The 6‑benzyloxy substitution pattern is essential for the correct regiochemistry of the final drug substance, and using the 5‑benzyloxy regioisomer would lead to a different product not approved for clinical use .

Analytical Reference Standard for Olodaterol Impurity Profiling

The compound is commercially supplied as an Olodaterol impurity standard (e.g., Olodaterol Impurity 10 or Impurity 5) with detailed characterization data, including COA with NMR, HPLC, and GC analyses [2][3]. Quality control laboratories in pharmaceutical manufacturing use this material to develop and validate HPLC methods for detecting and quantifying related substances in Olodaterol drug substance and drug product batches, ensuring compliance with ICH guidelines.

Medicinal Chemistry Scaffold Exploration

The 2H‑benzo[b][1,4]oxazin‑3(4H)‑one core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including HDAC inhibition (IC₅₀ values in the low micromolar range) and PI3K/mTOR dual inhibition (IC₅₀ as low as 0.63 nM) [4][5]. While the specific 8‑acetyl‑6‑benzyloxy derivative is primarily a synthetic intermediate, it can serve as a versatile building block for constructing focused libraries of benzoxazinone‑based compounds. The acetyl group at the 8‑position and the benzyloxy group at the 6‑position provide orthogonal handles for further functionalization, enabling the exploration of structure‑activity relationships in drug discovery programs.

Organic Synthesis Methodology Development

As a defined benzoxazinone intermediate with a documented synthesis yield of ~64% from 1‑(3‑amino‑5‑(benzyloxy)‑2‑hydroxyphenyl)ethanone , this compound is a useful benchmark substrate for developing new cyclization methods, optimizing acylation conditions, or studying protecting group strategies. Researchers can use it to compare the efficiency of novel catalysts or reaction conditions against established protocols, contributing to the advancement of heterocyclic chemistry methodologies.

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